

Comprehensive Technical Guide to 2-Phenylethanol: Production, Bioactivity, and Research Methodologies

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Compound Focus: 2-Phenylethanol

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Introduction to 2-Phenylethanol: Properties and Commercial Significance

2-Phenylethanol (2-PE) is an aromatic alcohol with a characteristic **rose-like scent** that serves as a **valuable aromatic compound** across multiple industries. This molecule occurs naturally as a major component of rose petals and various other flowers, though most commercial 2-PE is produced through synthetic routes. The compound's chemical structure consists of a phenyl group attached to ethanol, giving it both hydrophilic and hydrophobic properties that influence its biological activities and production challenges. 2-PE is classified as "generally recognized as safe" (GRAS, #2858) by regulatory agencies, enabling its use in food, cosmetic, and pharmaceutical applications [1] [2]. Beyond its fragrance properties, 2-PE exhibits **significant antimicrobial activity** against various bacteria and fungi, making it valuable as a natural preservative in products ranging from cosmetics to cleaning agents [3].

The global market demand for 2-PE continues to grow, reaching approximately **USD 255 million in 2021** with projected increases in coming years [1] [2]. Currently, about **93% of commercial 2-PE** is produced through chemical synthesis from petrochemical precursors, while the remainder is obtained through natural extraction or biotechnological processes [1] [2]. The significantly higher cost of natural 2-PE (250-300 times

more expensive than synthetic versions) has driven research toward developing more efficient bioproduction methods that can compete economically while meeting consumer preference for natural products [2].

Production Methodologies: Comparative Analysis

Natural Extraction and Chemical Synthesis

Natural extraction of 2-PE primarily occurs through **steam distillation** of rose petals and other fragrant flowers, yielding rose water (aqueous phase) and essential oil (lipophilic phase), both containing 2-PE as a principal component [1] [2]. This method faces significant challenges including **low extraction efficiency**, **weather-dependent production variability**, and the **high cost of raw materials**, making it economically unfeasible for large-scale production despite consumer preference for natural products [2].

Chemical synthesis dominates industrial production through several routes. The **Grignard reaction** involves converting chlorobenzene to phenylmagnesium chloride, which reacts with ethylene oxide at 100°C followed by acid decomposition to yield 2-PE. The **Friedel-Crafts alkylation** uses benzene and ethylene oxide with aluminum chloride catalyst at temperatures below 25°C. Alternatively, **styrene oxide hydrogenation** employs Raney nickel catalyst under high-pressure hydrogen conditions [1] [2]. These methods present serious environmental and technical challenges including use of **hazardous reagents**, **energy-intensive conditions** (high temperature and pressure), **low selectivity**, and generation of **toxic waste streams** that complicate purification and affect final product quality [1] [2].

Biotechnological Production Approaches

Biotechnological production of 2-PE has emerged as an environmentally friendly alternative that can be classified as "natural" according to US and European legislation when produced microbiologically [1] [2]. Microbial production offers several advantages over chemical methods, including **mild operating conditions**, **high product selectivity**, **reduced waste generation**, and **independence from weather fluctuations** and seasonal variations [1]. The primary challenges in bioproduction include **product toxicity** to microbial cells (typically above 1.4 g/L), **substrate costs**, and **low volumetric productivities** that increase production expenses [4] [2].

Table 1: Comparison of **2-Phenylethanol** Production Methods

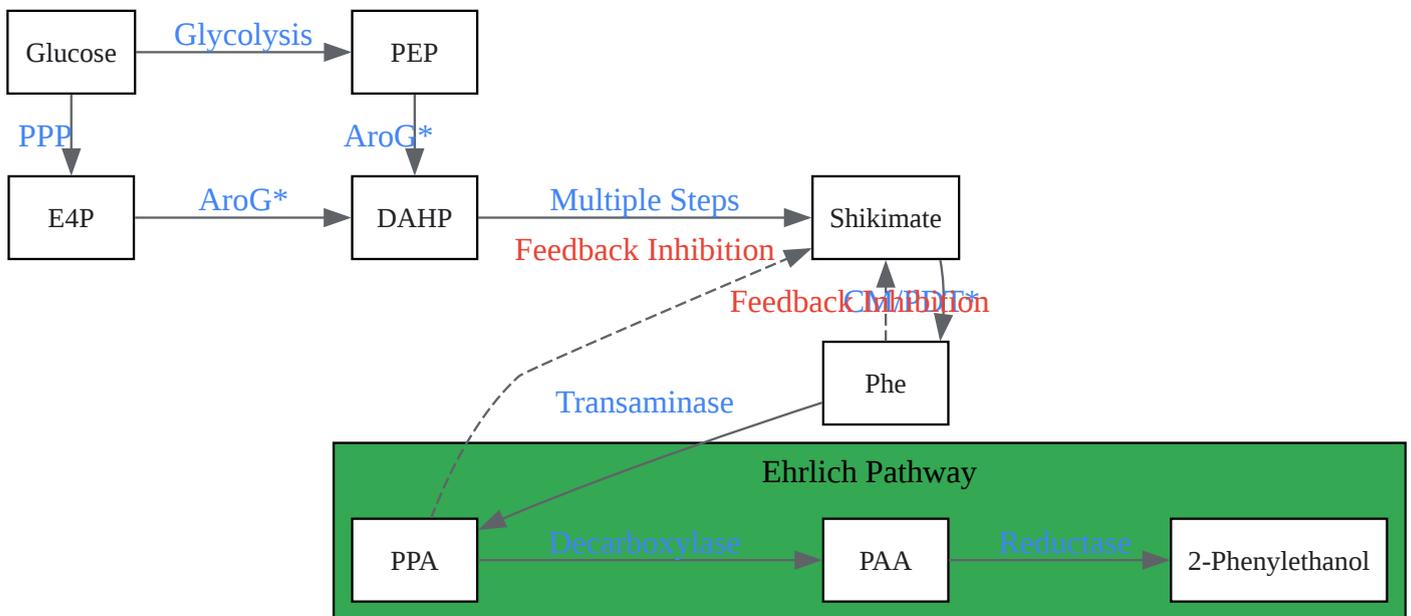
Production Method	Key Features	Advantages	Limitations
Natural Extraction	Steam distillation of rose petals	Natural product designation, consumer preference	Low yield, weather-dependent, extremely high cost (250-300× synthetic)
Chemical Synthesis	Grignard, Friedel-Crafts, or hydrogenation routes	High volume production, lower cost	Hazardous reagents, harsh conditions, toxic wastes, lower quality
Biotechnological Production	Microbial conversion via Ehrlich pathway	Natural designation, mild conditions, high selectivity	Product toxicity (>1.4 g/L), higher cost (10-100× synthetic), substrate costs

Biosynthetic Pathways and Metabolic Engineering

The Ehrlich and Shikimate Pathways

Microorganisms primarily produce 2-PE through two metabolic routes: the **Ehrlich pathway** and the **shikimate pathway**. The **Ehrlich pathway** represents the most efficient approach for 2-PE production, involving three enzymatic steps from the precursor L-phenylalanine (L-Phe). First, **transamination** converts L-Phe to phenylpyruvate, then **decarboxylation** produces phenylacetaldehyde, and finally **reduction** yields 2-PE [1] [2]. This pathway is strongly influenced by culture conditions, with optimal production occurring when L-Phe serves as the sole nitrogen source and glucose is not limiting [2].

The **shikimate pathway** enables **de novo synthesis** of 2-PE from simple carbon sources like glucose through condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from pentose phosphate pathway), ultimately leading to phenylpyruvate which enters the final steps of the Ehrlich pathway [1] [2]. While economically attractive due to lower substrate costs compared to L-Phe, this approach typically achieves lower productivity due to limited availability of key precursors and regulatory mechanisms in central metabolism [2].



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Diagram 1: Integrated metabolic pathways for **2-phenylethanol** biosynthesis showing the shikimate (yellow) and Ehrlich (green) pathways. Rate-limiting enzymes (AroG, CM/PDT) and feedback inhibition are highlighted.

Key Enzymes in Plant Biosynthesis

In plants, particularly roses and crabapple flowers, 2-PE biosynthesis involves specialized enzymes with species-specific variations. Research has identified that **phenylacetaldehyde synthase (PAAS)** serves as the key enzyme converting L-Phe to phenylacetaldehyde in many plants [5]. Additionally, **cytochrome P450 family proteins (CYP79D73)** have been implicated in 2-PE production through intermediate (E/Z)-PAOx in species like *Plumeria rubra* [6]. The final reduction step to 2-PE is catalyzed by **phenylacetaldehyde reductase (PAR)**, which also demonstrates activity toward benzaldehyde in some species [6].

Genetic studies in rose populations have revealed that 2-PE production is linked to the expression of specific alleles of the **phenylacetaldehyde synthase gene (RhPAAS)**, with only one allele showing high expression responsible for 2-PE production [5]. This allele's expression begins early in flower development, before volatile 2-PE production, leading to initial accumulation of glycosylated compounds in petals [5].

Understanding these enzymatic pathways and their regulation provides opportunities for metabolic engineering to enhance 2-PE production in both microbial and plant systems.

Bioactivity and Mechanism of Action

Antimicrobial Properties and Applications

2-Phenylethanol exhibits **broad-spectrum antimicrobial activity** against various bacteria and fungi, making it valuable as a natural preservative. The compound demonstrates bacteriostatic effects at concentrations as low as **8-16 mM**, with more pronounced bactericidal activity at higher concentrations (up to 100 mM) used in pharmaceutical and cosmetic preservation [3]. This antimicrobial property has been exploited in diverse applications including laundry and home care products, food preservation, and cosmetic formulations where 2-PE serves dual functions as both fragrance and antimicrobial agent [1] [3].

Research on 2-PE derivatives has revealed structure-activity relationships important for their antimicrobial efficacy. Derivatives such as **phenylacetic acid**, **phenyllactic acid**, and **methyl phenylacetate** also exhibit antimicrobial properties, with their effectiveness positively correlating with hydrophobicity and membrane partitioning coefficients [3]. Interestingly, some studies suggest that the bactericidal activity of 2-PE may depend on its conversion to **phenylacetaldehyde**, which demonstrates greater toxicity to bacterial cells than 2-PE itself [3].

Membrane Disruption Mechanisms

The primary mechanism underlying 2-PE's antimicrobial activity involves **disruption of microbial membrane integrity**. As an amphipathic molecule, 2-PE incorporates into lipid bilayers with its hydrophobic phenyl ring inserting into the hydrophobic core region while the hydroxyl group interacts with hydrophilic head groups [3]. This incorporation **disrupts hydrophobic interactions** between lipid molecules, resulting in decreased lipid order and increased membrane fluidity [3].

The membrane-disrupting effects of 2-PE have significant consequences for cellular function. The altered membrane physical properties affect the structure and function of transmembrane proteins, potentially explaining observed inhibitory effects on DNA, RNA, and protein synthesis in bacteria [3]. Research has

demonstrated that 2-PE-induced lipid disordering significantly affects transmembrane helix dimerization in both model and cellular membranes, providing a mechanistic link between membrane incorporation and disruption of essential cellular processes [3].

Table 2: Antimicrobial Properties of **2-Phenylethanol** and Derivatives

Compound	Bacteriostatic Concentration	Membrane Partitioning	Key Applications
2-Phenylethanol	8-16 mM (bacteriostatic), Up to 100 mM (bactericidal)	High	Cosmetics, food preservation, disinfectants
Phenylacetic Acid	Moderate activity	Moderate	Antimicrobial formulations
Phenyllactic Acid	Broad-spectrum antimicrobial	Moderate	Food preservation, antifungal applications
Methyl Phenylacetate	Lower activity	Lower	Fragrance, flavoring

Production Strains and Metabolic Engineering Strategies

Native and Engineered Microbial Producers

Various microorganisms have been employed for 2-PE production, with yeasts representing the most significant producers. **Saccharomyces cerevisiae** strains have demonstrated high production capabilities, while non-conventional yeasts like **Kluyveromyces marxianus** offer advantages including thermotolerance, broad substrate utilization, and generally recognized as safe (GRAS) status [4]. Specific *K. marxianus* strains have shown particular promise, with WUT216 and WUT240 isolates producing 2.74 g/L and 2.25 g/L respectively in optimized media, while demonstrating superior resistance to 2-PE toxicity compared to other strains [4].

Bacterial production platforms have also been developed, with **Pseudomonas putida** DOT-T1E strains emerging as promising hosts due to inherent solvent tolerance and capacity for aromatic compound metabolism [7]. Engineered *P. putida* strains have achieved 2-PE production of approximately 50-60 ppm from glucose, with improvements to 100-120 ppm through metabolic engineering strategies that enhance L-phenylalanine precursor supply [7]. Other bacterial systems including engineered **Escherichia coli** and **Bacillus licheniformis** have demonstrated production capabilities, with the latter achieving 6.24 g/L of 2-PE from glucose through multilevel metabolic engineering [1] [2].

Metabolic Engineering Approaches

Key metabolic engineering strategies for enhancing 2-PE production focus on addressing several bottlenecks:

- **Enhancing precursor supply:** Overexpression of feedback-insensitive versions of **chorismate mutase/prephenate dehydratase** to increase L-phenylalanine synthesis [7]
- **Removing competing pathways:** Inactivation of genes involved in L-phenylalanine catabolism to direct carbon flux toward 2-PE production [7]
- **Pathway optimization:** Balancing expression of Ehrlich pathway enzymes (transaminases, decarboxylases, and alcohol dehydrogenases) to prevent intermediate accumulation [7]
- **Product tolerance engineering:** Random mutagenesis and selection for improved 2-PE resistance to overcome the innate toxicity limiting production [4] [7]

These approaches have demonstrated that intracellular L-phenylalanine availability represents the primary bottleneck in 2-PE production, with engineered strains showing 2-3 fold improvements in production when precursor supply is enhanced [7].

Process Intensification Strategies

Advanced Fermentation Systems

Fermentation process design significantly impacts 2-PE productivity and economics. While conventional **batch cultures** remain widely used, **continuous fermentation systems** have demonstrated substantial improvements in productivity. Research with *Kluyveromyces marxianus* in continuous bioreactor systems

showed a **60% increase in 2-PE yield** compared to batch operations, achieving a space-time yield of 57.5 mg L⁻¹ h⁻¹ [4]. This enhancement resulted from maintaining optimal cell density and substrate concentrations while avoiding end-product inhibition through continuous product removal.

Solid-state fermentation (SSF) has emerged as an attractive alternative to submerged fermentation, particularly for utilizing agricultural waste substrates. SSF offers advantages including **lower energy and water requirements, higher productivities, reduced wastewater generation**, and the ability to use inexpensive substrates [8]. Research with *Pichia kudriavzevii* in SSF using sugarcane bagasse and sugar beet molasses demonstrated successful 2-PE production without pH adjustment or micronutrient supplementation, simplifying process requirements [8]. In SSF systems, critical parameters including temperature, moisture content, and aeration strategy significantly influence production outcomes.

In Situ Product Removal and Waste Substrate Utilization

In situ product removal (ISPR) techniques address the critical challenge of 2-PE toxicity to production strains. By continuously extracting 2-PE from fermentation broth, ISPR maintains product concentrations below inhibitory thresholds, significantly improving production yields [1] [2]. Various ISPR methods have been implemented including adsorption, extraction, and pervaporation, with adsorption techniques demonstrating particular promise for industrial application [2].

The economic viability of biotechnological 2-PE production depends heavily on substrate costs, driving research toward **low-cost and waste-derived feedstocks**. Successful 2-PE production has been demonstrated using various agricultural and industrial byproducts including **whey permeate** from dairy processing [4], **sugarcane bagasse** [8], **corn stover**, **sugarcane straw**, and **corn syrup** [7]. Using *Kluyveromyces* strains on whey permeate not only produces 2-PE but also reduces the chemical oxygen demand of this dairy waste byproduct, adding environmental benefits to the process economics [4].

Experimental Protocols and Analytical Methods

Microbial Production and Optimization

Strain Selection and Cultivation: For 2-PE production using *Kluyveromyces marxianus*, inoculate strains in Sabouraud medium or whey permeate-based media supplemented with 2-5 g/L L-phenylalanine as precursor [4]. Incubate at 25-30°C with agitation at 150-200 rpm for 48-72 hours. Optimal temperature varies by strain, with some *K. marxianus* isolates showing highest production at 25°C while others maintain productivity at 30°C [4].

Process Optimization Parameters:

- **Temperature:** Test range 25-37°C, with optimal typically 25-30°C for mesophilic yeasts [4]
- **pH:** Generally optimal between 5.0-6.0 without requirement for strict control in some robust strains [8]
- **L-Phenylalanine concentration:** Typically 2-5 g/L as higher concentrations may inhibit cell growth [4]
- **Moisture content** (for SSF): 60-80% optimal depending on substrate composition [8]

Toxicity Resistance Screening: To identify strains with improved 2-PE tolerance, conduct growth curves in media supplemented with 1-4 g/L 2-PE. Measure OD600 at 24-hour intervals and calculate inhibition percentage relative to control without 2-PE [4]. Strains showing less than 50% growth inhibition at 2 g/L 2-PE are considered promising for production applications [4].

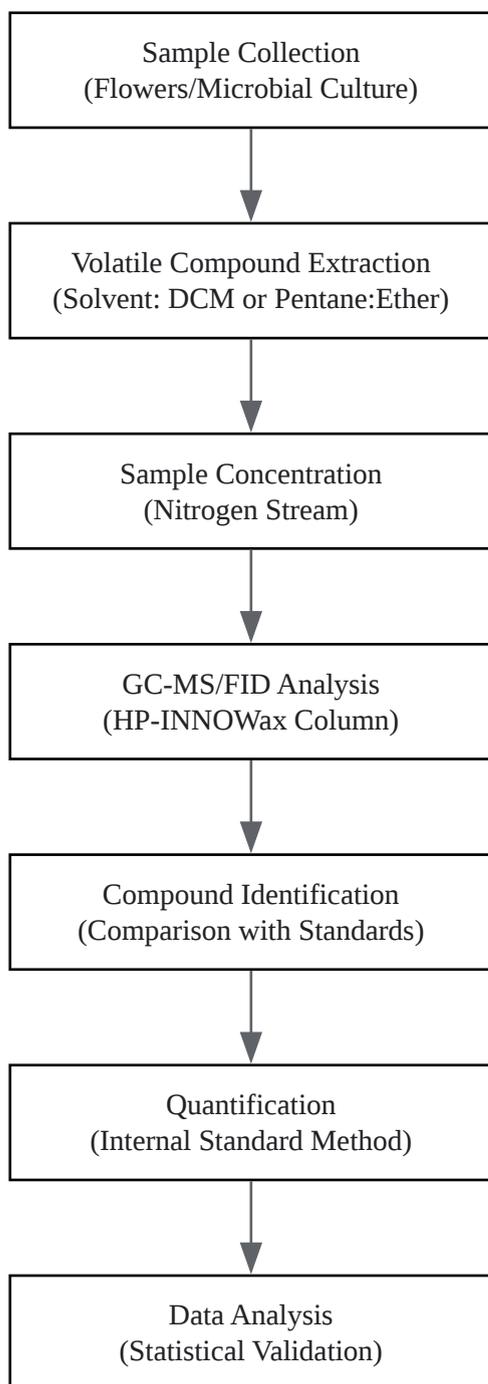
Analytical Methods for Quantification

Volatile Compound Extraction: For flower petal analysis, harvest tissue at developmental stages of interest (e.g., bud stage, flowering stage, end flowering stage). Extract volatiles using solid/liquid solvent extraction with dichloromethane or pentane:ether (1:1 v/v). Internal standards such as nonyl acetate or tetradecane should be added for quantification [5] [6].

Gas Chromatography Analysis:

- **Column:** HP-INNOWax (30 m × 0.25 mm × 0.25 µm) or equivalent polar column
- **Temperature program:** 40°C (2 min) to 240°C at 5°C/min, hold 5 min
- **Injector temperature:** 250°C in splitless mode
- **Detection:** Flame ionization detector (FID) at 260°C or mass spectrometer (MS) in electron impact mode [5] [6]

Quantification Methods: Identify 2-PE by comparison with authentic standards and quantify using FID response factors or MS selective ion monitoring. For microbial cultures, extract 2-PE from broth using ethyl acetate and concentrate under nitrogen stream before GC analysis [4] [8].



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*Diagram 2: Analytical workflow for **2-phenylethanol** quantification from biological samples using gas chromatography with mass spectrometry or flame ionization detection.*

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